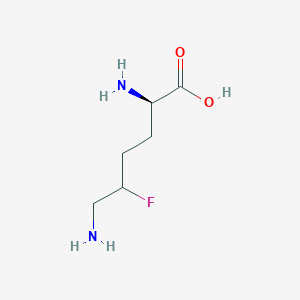
D-Lysine, 5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,6-Diamino-5-fluorohexanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two amino groups and a fluorine atom attached to a hexanoic acid backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-Diamino-5-fluorohexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a hexanoic acid derivative followed by the introduction of amino groups through reductive amination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of (2R)-2,6-Diamino-5-fluorohexanoic acid may involve more efficient and scalable processes. These methods could include continuous flow reactors and the use of advanced catalytic systems to optimize the reaction rates and product purity. The industrial synthesis aims to minimize waste and reduce production costs while maintaining high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,6-Diamino-5-fluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R)-2,6-Diamino-5-fluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-2,6-Diamino-5-fluorohexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2,6-Diaminohexanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(2R)-2,6-Diamino-5-chlorohexanoic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
(2R)-2,6-Diamino-5-bromohexanoic acid:
Uniqueness
The presence of the fluorine atom in (2R)-2,6-Diamino-5-fluorohexanoic acid imparts unique properties, such as increased stability and altered reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.
Propriétés
Numéro CAS |
118101-17-0 |
|---|---|
Formule moléculaire |
C6H13FN2O2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(2R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |
Clé InChI |
HILHCIBEZCWKBD-BRJRFNKRSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
SMILES isomérique |
C(CC(CN)F)[C@H](C(=O)O)N |
SMILES canonique |
C(CC(C(=O)O)N)C(CN)F |
Synonymes |
D-Lysine, 5-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


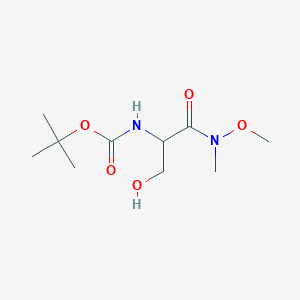

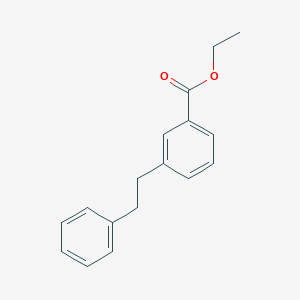
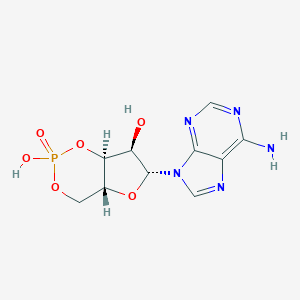
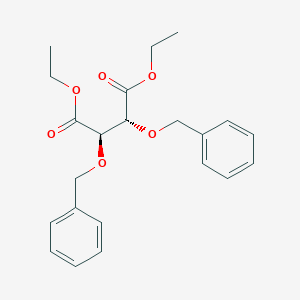

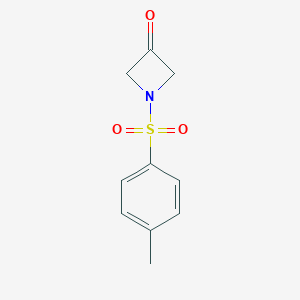
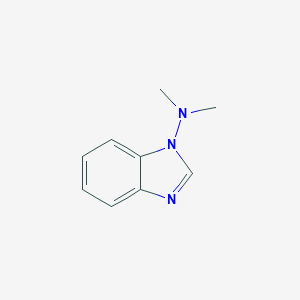



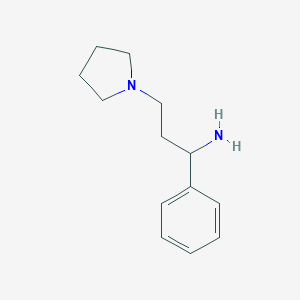
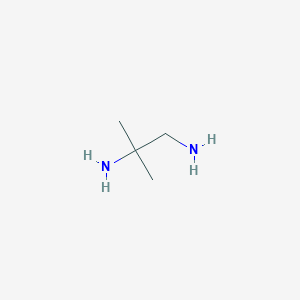
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
